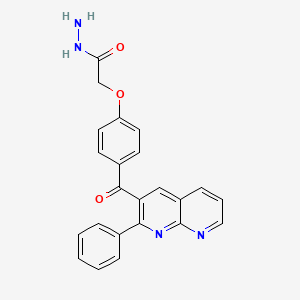
Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Essigsäure, (4-((2-Phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, Hydrazid ist eine chemische Verbindung mit der Summenformel C23-H18-N4-O3 und einem Molekulargewicht von 398,45 . Diese Verbindung ist bekannt für ihre komplexe Struktur, die einen Naphthyridinring, eine Phenylgruppe und eine Hydrazid-Funktionsgruppe umfasst. Aufgrund ihrer einzigartigen chemischen Eigenschaften wird sie in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.
Herstellungsmethoden
Die Synthese von Essigsäure, (4-((2-Phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, Hydrazid erfolgt in mehreren Schritten. Der Syntheseweg beginnt typischerweise mit der Herstellung des Naphthyridinrings, gefolgt von der Einführung der Phenylgruppe und der Hydrazid-Funktionsgruppe. Die Reaktionsbedingungen erfordern häufig spezifische Reagenzien und Katalysatoren, um die korrekte Bildung der Verbindung zu gewährleisten. Industrielle Produktionsmethoden können die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um Ausbeute und Reinheit zu maximieren .
Chemische Reaktionsanalyse
Essigsäure, (4-((2-Phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, Hydrazid unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen. Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Diese Verbindung hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen. In der Chemie wird sie als Baustein für die Synthese komplexerer Moleküle verwendet. In der Biologie wird sie auf ihre potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften, untersucht. In der Medizin wird sie auf ihre potenziellen therapeutischen Wirkungen untersucht. In der Industrie wird sie bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt .
Wirkmechanismus
Der Wirkmechanismus von Essigsäure, (4-((2-Phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, Hydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass die Hydrazid-Funktionsgruppe starke Wechselwirkungen mit verschiedenen biologischen Molekülen eingeht, was zur Hemmung spezifischer Enzyme oder zur Modulation zellulärer Signalwege führen kann. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Vorbereitungsmethoden
The synthesis of acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, hydrazide involves multiple steps. The synthetic route typically starts with the preparation of the naphthyridine ring, followed by the introduction of the phenyl group and the hydrazide functional group. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic effects. In industry, it is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide functional group is known to form strong interactions with various biological molecules, which can lead to the inhibition of specific enzymes or the modulation of cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Essigsäure, (4-((2-Phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, Hydrazid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B. Essigsäurederivaten und Hydrazid-haltigen Verbindungen. Zu ähnlichen Verbindungen gehören Essigsäure, (4-((2-Phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-Dihydro-2-oxo-1-(1-Pyrrolidinylmethyl)-3H-indol-3-yliden)hydrazid und Essigsäure, (4-((2-Phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-Dihydro-2-oxo-3H-indol-3-yliden)hydrazid . Die Einzigartigkeit von Essigsäure, (4-((2-Phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, Hydrazid liegt in seiner spezifischen Struktur und dem Vorhandensein des Naphthyridinrings, der ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
136603-11-7 |
|---|---|
Molekularformel |
C23H18N4O3 |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
2-[4-(2-phenyl-1,8-naphthyridine-3-carbonyl)phenoxy]acetohydrazide |
InChI |
InChI=1S/C23H18N4O3/c24-27-20(28)14-30-18-10-8-16(9-11-18)22(29)19-13-17-7-4-12-25-23(17)26-21(19)15-5-2-1-3-6-15/h1-13H,14,24H2,(H,27,28) |
InChI-Schlüssel |
VLNARZNBFMIGIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=C3C=CC=NC3=N2)C(=O)C4=CC=C(C=C4)OCC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















